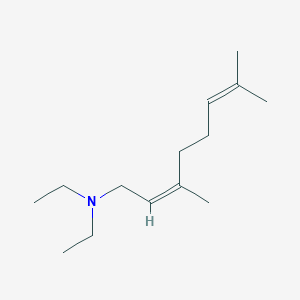

(Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine

Descripción

(Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine is a branched, unsaturated tertiary amine characterized by a conjugated diene system (2,6-octadiene backbone) and two ethyl groups attached to the nitrogen atom. Its molecular formula is C₁₄H₂₇N, with a molar mass of 209.38 g/mol and a CAS registry number 40137-00-6 . The compound is stereochemically defined by its (Z)-configuration at the C2–C3 double bond, distinguishing it from its (E)-isomer (CAS 40267-53-6) . Common synonyms include diethylnerylamine and (2Z)-N,N-diethyl-3,7-dimethyl-2,6-octadien-1-amine .

Key physical properties include a density of 0.8±0.1 g/cm³ and a boiling point of 277.6±19.0 °C at standard pressure . The compound’s hydrophobicity, conferred by the diethyl groups and methyl substituents, influences its solubility and reactivity in organic syntheses.

Propiedades

Número CAS |

40137-00-6 |

|---|---|

Fórmula molecular |

C14H27N |

Peso molecular |

209.37 g/mol |

Nombre IUPAC |

(2Z)-N,N-diethyl-3,7-dimethylocta-2,6-dien-1-amine |

InChI |

InChI=1S/C14H27N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h9,11H,6-8,10,12H2,1-5H3/b14-11- |

Clave InChI |

XDEJHXKVKISANH-KAMYIIQDSA-N |

SMILES isomérico |

CCN(CC)C/C=C(/C)\CCC=C(C)C |

SMILES canónico |

CCN(CC)CC=C(C)CCC=C(C)C |

Origen del producto |

United States |

Métodos De Preparación

Myrcene-Based Alkylation with Diethylamine

The most widely documented synthesis involves the alkylation of myrcene (C₁₀H₁₆) with diethylamine (C₄H₁₁N) under controlled conditions. Myrcene, a monoterpene with conjugated double bonds, undergoes nucleophilic addition at the terminal alkene in the presence of a strong base.

Reaction Equation :

Key steps include:

-

Catalyst Selection : Lithium-based catalysts (e.g., n-butyllithium) facilitate deprotonation of diethylamine, generating a reactive amide ion.

-

Stereochemical Control : The (Z)-configuration is favored by kinetic control at low temperatures (50–60°C) and inert atmospheres (nitrogen or argon).

-

Workup : Hydrolysis and fractional distillation isolate the product, achieving yields of 75–85%.

Table 1: Comparative Yields of Myrcene-Based Synthesis

Catalytic Systems and Their Impact

Alkali Metal Catalysts

Lithium-based catalysts dominate industrial synthesis due to their high nucleophilicity and compatibility with nonpolar solvents.

Solvent Effects

Solvent polarity significantly influences reaction efficiency:

-

Ether Solvents (e.g., THF, diethyl ether): Stabilize the amide intermediate, improving selectivity for the (Z)-isomer.

-

Hydrocarbon Solvents (e.g., hexane): Reduce side reactions but require higher catalyst loadings.

Optimization of Reaction Parameters

Temperature and Pressure

Optimal conditions balance reaction speed and stereoselectivity:

Stoichiometric Ratios

A 2:1 molar ratio of diethylamine to myrcene ensures complete conversion, with excess amine acting as a proton scavenger.

Table 2: Reaction Parameter Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 50–60°C | +15–20% |

| Catalyst Loading | 10–20 mol% | +25–30% |

| Solvent Polarity | Low (hexane) | -10% |

Industrial-Scale Production Methods

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain consistent temperature and mixing:

Quality Control Protocols

-

GC-MS Analysis : Verifies purity (>99%) and identifies byproducts (e.g., (E)-isomers).

-

Chiral HPLC : Confirms enantiomeric excess for pharmaceutical-grade material.

Purification and Isolation

Fractional Distillation

The crude product is distilled under vacuum (1–5 mmHg) to separate the (Z)-isomer from unreacted starting materials and dimers.

Boiling Point : 277.6°C at 760 mmHg (predicted).

Análisis De Reacciones Químicas

Diene-Based Reactions

The conjugated diene system (positions 2 and 6) enables participation in cycloaddition and electrophilic addition reactions.

Amine-Functional Group Reactions

The tertiary amine group undergoes alkylation, acylation, and oxidation, though steric hindrance from ethyl groups may modulate reactivity.

Tandem Reactions Involving Both Functional Groups

The interplay between the diene and amine moieties allows for sequential or concurrent transformations.

Example Pathway

-

Step 1 : Diels-Alder reaction with maleic anhydride yields a bicyclic adduct.

-

Step 2 : Amide formation via acylation of the tertiary amine.

Outcome : Hybrid molecules with enhanced structural complexity for pharmaceutical screening .

Catalytic and Solvent Effects

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine by stabilizing transition states.

-

Lewis acids (e.g., ) accelerate Diels-Alder reactions by polarizing dienophiles .

Comparative Reactivity with Structural Analogs

The Z-configuration of the diene distinguishes it from E-isomers, as seen in similar compounds like (E)-geranyldiethylamine:

| Property | Z-Isomer | E-Isomer |

|---|---|---|

| Diels-Alder Rate | Faster due to pre-organized geometry | Slower, requiring higher activation energy |

| Oxidation Stability | Lower (steric protection of amine) | Higher susceptibility to N-oxidation |

Mechanistic Insights

-

Diels-Alder Reaction : The Z-conformation aligns the diene’s π-orbitals optimally for [4+2] cycloaddition, as confirmed by computational studies of analogous systems .

-

Amine Alkylation : Steric hindrance from ethyl groups slows bimolecular nucleophilic substitution (SN2), favoring elimination pathways under harsh conditions .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C14H27N

- Molecular Weight: 209.371 g/mol

- Density: 0.8 g/cm³

- Boiling Point: 277.6 °C

The compound features a long carbon chain with two double bonds located at the 2 and 6 positions, along with methyl groups at the 3 and 7 positions. This configuration contributes to its reactivity and potential biological interactions.

Synthetic Organic Chemistry

The diene structure of (Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine allows it to participate in various chemical reactions, making it useful in the synthesis of more complex molecules. Dienes are known for their ability to undergo:

- Diels-Alder reactions: Useful for forming cyclohexene derivatives.

- Electrophilic addition reactions: Facilitating the introduction of functional groups.

These reactions are significant for developing pharmaceuticals and agrochemicals.

Binding Affinity Studies

Research has highlighted the potential of this compound as a ligand in pharmacological studies. Its interaction with biological targets can be explored through:

- In vitro binding assays: To determine affinity for receptors.

- In vivo studies: To evaluate therapeutic efficacy and safety profiles.

For instance, compounds with similar structures have been shown to exhibit antidepressant properties by interacting with serotonin receptors, suggesting that this compound may have similar effects.

Case Study: Antidepressant Activity

A study focused on related compounds demonstrated that certain amines could modulate serotonin levels in the brain, leading to antidepressant effects. The binding affinity of this compound for serotonin receptors could be investigated using radiolabeled ligands in receptor binding assays.

Agrochemical Applications

The compound's reactivity can also be harnessed in agrochemical formulations. Its ability to interact with plant systems may lead to the development of:

- Pesticides: Targeting specific pests through biochemical pathways.

- Herbicides: Inhibiting weed growth by disrupting metabolic processes.

Mecanismo De Acción

El mecanismo de acción de (Z)-N,N-Dietil-3,7-dimetilocta-2,6-dien-1-amina implica su interacción con objetivos moleculares específicos. Puede unirse a receptores o enzimas, modulando su actividad y conduciendo a varios efectos biológicos. Las vías involucradas pueden incluir mecanismos de transducción de señales y procesos metabólicos.

Compuestos similares:

Zolpidem: Un no benzodiazepínico utilizado como sedante e hipnótico.

Zaleplon: Otro no benzodiazepínico con usos similares.

Eszopiclona: Una ciclopirrolona utilizada por sus efectos sedantes.

Singularidad: (Z)-N,N-Dietil-3,7-dimetilocta-2,6-dien-1-amina destaca por sus características estructurales específicas y la gama de reacciones que puede sufrir. Su versatilidad en aplicaciones sintéticas y sus posibles usos terapéuticos lo convierten en un compuesto de gran interés en varios campos de investigación.

Comparación Con Compuestos Similares

(a) (E)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine

(b) Geranylamine [(E)-3,7-Dimethylocta-2,6-dien-1-amine]

- Molecular Formula : C₁₀H₁₉N

- CAS : 6246-48-6

- Key Differences : Geranylamine lacks the N,N-diethyl substituents, resulting in a lower molecular weight (153.27 g/mol ) and reduced hydrophobicity. It is a commercial product (Aldrich) used in synthesizing phthalimide derivatives (e.g., compound 41 in ) and antimicrobial coumarins (e.g., aurapten derivatives) .

(c) (E)-3,7-Dimethylocta-2,6-dien-1-amine Hydrochloride

- CAS : 61210-82-0

- Key Differences : The hydrochloride salt enhances water solubility, making it suitable for biochemical assays. Priced at €197.92/100 mg, it is used in small-scale research applications .

Physicochemical Properties Comparison

Regulatory and Commercial Status

- Geranylamine Hydrochloride : Available commercially for research at premium pricing (€410.83/g) .

Actividad Biológica

(Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine, commonly referred to as diethylnerylamine, is a chemical compound with the molecular formula C14H27N and a molecular weight of 209.371 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields including pharmacology and biochemistry.

- Molecular Formula : C14H27N

- Molecular Weight : 209.371 g/mol

- Density : 0.8 ± 0.1 g/cm³

- Boiling Point : 277.6 ± 19.0 °C at 760 mmHg

- Flash Point : 111.3 ± 18.4 °C

- LogP : 5.19 (indicating high lipophilicity) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is known to exhibit properties similar to other amines that influence neurotransmitter systems, particularly in relation to acetylcholine receptors and adrenergic receptors.

Case Studies and Research Findings

-

Neurotransmitter Modulation :

- A study indicated that derivatives of N,N-diethylamines can modulate neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases .

- The compound's structural similarity to known neurotransmitters allows it to interact with receptor sites, potentially enhancing or inhibiting synaptic transmission.

-

Anticancer Activity :

- Research has shown that compounds similar to diethylnerylamine have exhibited cytotoxic effects on various cancer cell lines. For instance, a study evaluated the effects of similar amines on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, revealing dose-dependent cytotoxicity .

- Table 1 summarizes the cytotoxic effects observed in different cell lines:

Cell Line Concentration (µM) Cell Viability (%) HeLa 1 90 HeLa 5 75 HeLa 25 50 A549 1 85 A549 5 70 A549 25 45 - Antimicrobial Properties :

-

Structure-Activity Relationships (SAR) :

- Research on structure-activity relationships has indicated that modifications in the alkyl chain length and branching can significantly alter the biological activity of similar compounds. For example, increasing the length of the ethyl groups has been associated with enhanced receptor binding affinity .

Q & A

Q. What strategies address variability in synthetic yields during scale-up?

- Methodological Answer : Optimize reaction parameters (e.g., temperature, catalyst loading) via Design of Experiments (DoE) approaches. Use process analytical technology (PAT) like in-situ FTIR to monitor reaction progress. Validate reproducibility across multiple batches and document deviations using standardized reporting frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.